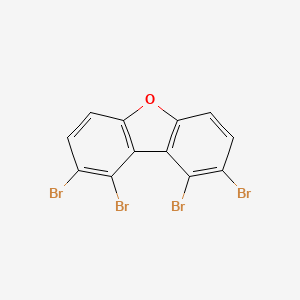

1,2,8,9-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-71-8 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,8,9-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H |

InChI Key |

MDRDSTIJDBIZHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Br)Br)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 1,2,8,9-Tetrabromodibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,8,9-tetrabromodibenzofuran (1,2,8,9-TBDF), a member of the polybrominated dibenzofurans (PBDFs). This document is intended to serve as a foundational resource for researchers and professionals involved in the study of persistent organic pollutants (POPs), their environmental fate, toxicological profiles, and potential therapeutic applications. Given the scarcity of experimental data for this specific congener, this guide combines calculated values with established experimental protocols and toxicological data for related compounds to provide a thorough understanding.

Core Physicochemical Data

1,2,8,9-Tetrabromodibenzofuran is a halogenated aromatic hydrocarbon with the molecular formula C₁₂H₄Br₄O. Due to its structure, it is expected to be a solid at room temperature with very low volatility and water solubility. The following tables summarize the available quantitative data for 1,2,8,9-TBDF.

Table 1: Calculated Physicochemical Properties of 1,2,8,9-Tetrabromodibenzofuran

| Property | Value | Unit | Source |

| Molecular Weight | 483.77 | g/mol | --INVALID-LINK-- |

| Octanol/Water Partition Coefficient (log Kₒw) | 6.636 | dimensionless | Calculated |

| Water Solubility (log S) | -13.47 | mol/L | Calculated |

| McGowan's Characteristic Volume (Vₓ) | 197.43 | cm³/mol | Calculated |

Note: The octanol/water partition coefficient and water solubility values are calculated estimations and should be used with the understanding that experimental verification is required for definitive values.

Table 2: Experimental Physicochemical Properties of Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (Pa at 25°C) |

| Dibenzofuran | 83-86 | 287 | 0.33 |

| 2,3,7,8-Tetrachlorodibenzofuran | 227-228 | Not available | 1.8 x 10⁻⁶ |

Experimental Protocols

The determination of the physicochemical properties of compounds like 1,2,8,9-TBDF requires specialized and precise experimental methods due to their low solubility and volatility. The following are summaries of standard protocols, primarily based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized.

Melting Point Determination (OECD Guideline 102)

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition is sharp.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 1,2,8,9-TBDF is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A melting point apparatus with a heated block or an oil bath is used. The apparatus should have a calibrated thermometer or a digital temperature sensor.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. Given the expected very low solubility of 1,2,8,9-TBDF, the column elution method is most appropriate.

Methodology:

-

Apparatus: A thermostated column packed with an inert support material coated with an excess of 1,2,8,9-TBDF. A pump to deliver a constant flow of water and a system to collect the eluate.

-

Procedure: Water is passed through the column at a slow, constant flow rate to ensure saturation. The temperature is maintained at a constant value (e.g., 25 °C).

-

Analysis: The concentration of 1,2,8,9-TBDF in the collected eluate is determined using a highly sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

-

Equilibrium Check: The flow rate is varied to ensure that the measured concentration is independent of the flow rate, confirming that equilibrium has been reached.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. For substances with very low vapor pressure like 1,2,8,9-TBDF, the Knudsen effusion method is suitable.

Methodology:

-

Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a small orifice of known area. The cell is placed in a high-vacuum chamber.

-

Procedure: A known mass of 1,2,8,9-TBDF is placed in the cell. The rate of mass loss through the orifice due to sublimation is measured over time at a constant temperature.

-

Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the molar mass of the substance, and the temperature.

Octanol-Water Partition Coefficient (OECD Guideline 107/117)

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.

Methodology (Shake-Flask Method - OECD 107):

-

Preparation: A solution of 1,2,8,9-TBDF is prepared in either n-octanol or water. This solution is then mixed with the other solvent in a flask.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.

-

Phase Separation: The n-octanol and water phases are separated, typically by centrifugation.

-

Analysis: The concentration of 1,2,8,9-TBDF in each phase is determined by a suitable analytical method. The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Methodology (HPLC Method - OECD 117): For highly lipophilic compounds like 1,2,8,9-TBDF (log Kₒw > 4), the HPLC method is often preferred as it is faster and can be more accurate.

-

Principle: The retention time of the substance on a reverse-phase HPLC column is correlated with its log Kₒw.

-

Procedure: A calibration curve is generated by injecting a series of standard compounds with known log Kₒw values and recording their retention times. 1,2,8,9-TBDF is then injected under the same conditions, and its retention time is measured.

-

Calculation: The log Kₒw of 1,2,8,9-TBDF is determined from its retention time using the calibration curve.

Signaling Pathway and Toxicological Relevance

Polybrominated dibenzofurans, like their chlorinated counterparts, are known to exert their toxic effects primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism.

The binding of 1,2,8,9-TBDF to the AhR initiates a cascade of events leading to changes in gene expression that can result in a variety of toxic outcomes, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 1,2,8,9-TBDF.

Experimental and Logical Workflow

The determination of the physicochemical properties of a compound like 1,2,8,9-TBDF follows a logical progression, starting with basic identification and moving to more complex experimental measurements.

Caption: Logical Workflow for Characterization of 1,2,8,9-Tetrabromodibenzofuran.

Conclusion

This technical guide has summarized the currently available physicochemical data for 1,2,8,9-tetrabromodibenzofuran, outlined the standard experimental protocols for their determination, and provided context on its primary toxicological pathway. While there is a notable lack of experimental data for this specific congener, the provided information, based on calculated values and data from related compounds, serves as a valuable starting point for researchers. Further experimental investigation is crucial to fully characterize the properties and associated risks of 1,2,8,9-TBDF. The methodologies and workflows presented here provide a clear roadmap for such future research endeavors.

Environmental Sources of 1,2,8,9-Tetrabromo-dibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources of the specific polybrominated dibenzofuran (PBDF) congener, 1,2,8,9-Tetrabromo-dibenzofuran (1,2,8,9-TeBDF). This document details the primary formation pathways, key environmental reservoirs, and methodologies for its detection and quantification.

Introduction to this compound

This compound is a member of the polybrominated dibenzofurans (PBDFs), a group of halogenated aromatic hydrocarbons. These compounds are not produced commercially but are formed as unintentional byproducts in various industrial and thermal processes. Like their chlorinated analogs, the polychlorinated dibenzofurans (PCDFs), PBDFs are persistent in the environment, bioaccumulative, and pose potential risks to human and environmental health. The specific congener, 1,2,8,9-TeBDF, is characterized by the substitution of bromine atoms at the 1, 2, 8, and 9 positions of the dibenzofuran ring structure.

Primary Environmental Sources and Formation Pathways

The presence of 1,2,8,9-TeBDF in the environment is primarily linked to anthropogenic activities involving brominated compounds, particularly brominated flame retardants (BFRs).

Thermal Degradation of Brominated Flame Retardants (BFRs) in Electronic Waste (E-waste)

The most significant source of PBDFs, including 1,2,8,9-TeBDF, is the thermal processing of electronic and electrical waste (e-waste).[1][2] E-waste contains high concentrations of BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), which are added to plastics and other components to reduce flammability. During improper recycling and disposal practices, such as open burning and smelting, these BFRs undergo thermal degradation, leading to the formation of PBDFs.

The formation mechanism involves the cyclization of BFR precursors. For example, PBDEs can undergo intramolecular cyclization to form PBDFs. While the precise pathway to the 1,2,8,9-isomer is not extensively documented, it is understood to be a result of the specific bromine substitution patterns on the parent BFR molecule and the conditions of the thermal process.

dot

Industrial Processes

1,2,8,9-TeBDF can also be formed as an impurity during the manufacturing of certain BFRs and other brominated organic chemicals. For instance, the synthesis of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a common BFR, has been shown to produce tetrabrominated dibenzo-p-dioxins (TeBDDs) as byproducts, and similar formation pathways could exist for TeBDFs under certain conditions.

Combustion Processes

General combustion processes, such as municipal and industrial waste incineration, can be a source of PBDFs when bromine is present in the waste stream. The "de novo" synthesis pathway, where PBDFs are formed from precursor molecules in the presence of a bromine source and a catalyst (like copper), is a potential contributor in these high-temperature environments.

Quantitative Data on Environmental Concentrations

Quantitative data for the specific 1,2,8,9-TeBDF congener is limited in publicly available literature. Most studies report concentrations as the sum of all PBDFs or focus on the more toxic 2,3,7,8-substituted congeners. However, the available data clearly indicates that e-waste processing sites are hotspots for PBDF contamination.

| Environmental Matrix | Analyte | Concentration Range | Location/Source |

| E-waste Plastic | Total PBDD/Fs | 18,000 - 80,000 ng/g | CRT casings in Nigeria[1] |

| E-waste Workshop Dust | Total 2,3,7,8-PBDD/Fs | 122 - 4,667 ng/kg dw | E-waste recycling site, China |

| Soil near E-waste Site | Total 2,3,7,8-PBDD/Fs | 19.6 - 3,793 ng/kg dw | E-waste recycling site, China |

| Sediment near E-waste Site | Total 2,3,7,8-PBDD/Fs | 527 ng/kg dw | E-waste recycling site, China |

Note: Data for the specific 1,2,8,9-TeBDF isomer is not available in the cited sources. The table presents data for total PBDD/Fs or 2,3,7,8-substituted congeners to indicate the magnitude of contamination in relevant matrices.

Experimental Protocols for Analysis

The analysis of 1,2,8,9-TeBDF in environmental samples is a complex procedure that requires highly sensitive and specific instrumentation. The standard methodology is based on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

Sample Preparation and Extraction

-

Sample Collection: Soil, sediment, dust, and air samples are collected using standardized protocols to ensure representativeness and avoid cross-contamination.

-

Spiking with Internal Standards: Prior to extraction, samples are spiked with a solution containing ¹³C-labeled PBDD/F congeners, including a labeled TeBDF isomer, to monitor the efficiency of the analytical procedure.

-

Extraction:

-

Solid Samples (Soil, Sediment, Dust): Soxhlet extraction with a suitable solvent, such as toluene or a hexane/acetone mixture, is commonly employed.

-

Air Samples: Polyurethane foam (PUF) plugs from high-volume air samplers are extracted, typically via Soxhlet.

-

-

Cleanup: The crude extract contains numerous interfering compounds that must be removed. This is a multi-step process that may include:

-

Acid/Base Washing: To remove acidic and basic interferences.

-

Column Chromatography: Using a combination of silica gel, alumina, and carbon columns to separate the PBDFs from other compounds like PCBs and lipids.

-

dot

Instrumental Analysis

-

Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PBDD/F congeners based on their boiling points and polarity. The temperature program of the GC oven is carefully optimized to achieve the best possible separation.

-

Mass Spectrometry (MS): A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode. This allows for the detection of the specific molecular ions of the native and ¹³C-labeled TeBDF congeners with very high mass accuracy, which is crucial for differentiating them from other co-eluting compounds.

-

Quantification: The concentration of 1,2,8,9-TeBDF is determined by comparing the integrated peak area of the native congener to that of its corresponding ¹³C-labeled internal standard.

Conclusion

This compound is an environmental contaminant of emerging concern, with its primary sources being the thermal degradation of brominated flame retardants present in electronic waste. While quantitative data for this specific isomer is still limited, the high concentrations of total PBDFs found at e-waste recycling sites highlight the potential for significant environmental contamination. The analysis of 1,2,8,9-TeBDF requires sophisticated analytical techniques, primarily HRGC/HRMS, to achieve the necessary sensitivity and selectivity. Further research is needed to fully characterize the environmental fate, transport, and toxicological effects of this and other specific PBDF congeners.

References

Formation of Polybrominated Dibenzofurans from Brominated Flame Retardants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated flame retardants (BFRs) are a broad class of organobromine compounds added to a wide variety of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or delay combustion.[1][2] While effective in their primary function, the thermal degradation of BFRs, particularly under conditions of incomplete combustion such as in accidental fires, industrial recycling processes, or waste incineration, can lead to the formation of hazardous byproducts.[3][4] Among the most concerning of these are the polybrominated dibenzofurans (PBDfs).

PBDfs are structurally similar to the highly toxic polychlorinated dibenzofurans (PCDFs) and are known for their persistence in the environment, potential for bioaccumulation, and adverse health effects. Understanding the mechanisms of PBDf formation from BFRs is crucial for assessing the environmental and health risks associated with the lifecycle of BFR-containing products and for developing strategies to mitigate the formation of these toxic compounds.

This technical guide provides a comprehensive overview of the formation of PBDfs from BFRs, detailing the underlying chemical mechanisms, influential factors, and the experimental protocols used to study these processes.

Mechanisms of PBDf Formation

The formation of PBDfs from the thermal degradation of BFRs can occur through two primary pathways: the precursor pathway and the de novo synthesis pathway.[5]

Precursor Pathway

The precursor pathway involves the transformation of the parent BFR molecule or its initial degradation products into PBDfs. This is the dominant formation route, particularly for BFRs that have a structural resemblance to the dibenzofuran backbone, such as polybrominated diphenyl ethers (PBDEs).

The oxidative decomposition of many BFRs initially liberates brominated aromatic precursors, such as bromobenzenes (BBzs) and bromophenols.[3][6] These precursors can then undergo a series of reactions to form PBDfs.

A key intermediate in this process is the ortho-bromophenoxy (o-BPhxy) radical.[6] The coupling of an o-BPhxy radical with a monobromobenzene (MBBz) molecule can lead to the formation of pre-PBDf intermediates.[6] Quantum chemical calculations have shown that these reactions can proceed through various coupling sites, with different activation enthalpies.[6]

Furthermore, PBDEs can act as direct precursors to PBDfs. At elevated temperatures, PBDEs can undergo an intramolecular cyclization reaction, involving the loss of a bromine atom from an ortho position, to form the furan ring structure of PBDfs.[6]

De Novo Synthesis

The de novo synthesis pathway involves the formation of PBDfs from the elemental constituents of the BFRs (carbon, hydrogen, oxygen, and bromine) on the surface of particulate matter, such as fly ash, in the post-combustion zone.[3] This pathway is more prominent when the initial BFRs are completely destroyed at high temperatures.[3] The bromination of dibenzofuran or its precursors in the gas phase is a key step in this process.[3]

Factors Influencing PBDf Formation

Several factors can influence the formation and yield of PBDfs during the thermal degradation of BFRs.

-

Temperature: Temperature is a critical parameter. PBDfs are typically observed in a narrow temperature range of 700-850 °C, while their precursors, PBDEs, can form at a broader range of 550-850 °C.[6] The degradation of polymeric BFRs has been studied at lower temperatures as well, such as 60 °C, which can be relevant for environmental degradation scenarios.[7]

-

Oxygen Concentration: The presence and concentration of oxygen influence the reaction pathways. Oxidative decomposition is a key driver for the formation of brominated precursors.[6]

-

Presence of Other Substances: The co-combustion of BFR-containing materials with other substances, such as chlorine sources (e.g., from PVC), can lead to the formation of mixed polybromochloro-dibenzofurans (PXDFs).[3]

-

BFR Structure: The chemical structure of the BFR plays a significant role. BFRs with a diphenyl ether structure (PBDEs) are more likely to form PBDfs through the precursor pathway.

Experimental Methodologies

The study of PBDf formation from BFRs involves both controlled thermal degradation experiments to generate the compounds and sophisticated analytical techniques for their detection and quantification.

Laboratory-Scale Thermal Degradation

-

Tube Furnace: A common laboratory setup for studying thermal degradation is the steady-state tube furnace.[2] This allows for precise control over temperature, atmosphere (pyrolytic or oxidative), and residence time.

-

Cone Calorimeter: A cone calorimeter is used to investigate the flammability and burning behavior of materials under controlled heat flux conditions, simulating a fire scenario.[2]

Analytical Methods for PBDf Detection

The analysis of PBDfs is challenging due to their low concentrations in complex matrices and the potential for interference from other halogenated compounds. The general workflow involves sample collection, extraction, cleanup, and instrumental analysis.

Detailed Experimental Protocol for PBDf Analysis in Environmental Samples:

-

Sample Collection:

-

Air: High-volume air samplers equipped with quartz-fiber filters and polyurethane foam (PUF) adsorbent are used to collect both particulate and gaseous phase PBDfs.[8]

-

Water: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to extract PBDfs from water samples.[9]

-

Solid Samples (Soil, Sediment, Tissues): Solid samples are typically homogenized and extracted using techniques like Soxhlet extraction, accelerated solvent extraction (ASE), ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE).[1][9]

-

-

Extraction:

-

Cleanup:

-

Instrumental Analysis:

-

Gas Chromatography (GC): A high-resolution capillary GC column is used to separate the different PBDf congeners.[9]

-

Mass Spectrometry (MS): A mass spectrometer is used for detection and quantification. High-resolution mass spectrometry (HRMS) and triple quadrupole mass spectrometry (MS/MS) provide high selectivity and sensitivity.[1][6] Electron capture negative ionization (ECNI) is a common ionization technique for halogenated compounds.[9]

-

Quantification: Isotope dilution mass spectrometry, using 13C-labeled internal standards, is the gold standard for accurate quantification.[8]

-

Data Summary

The following tables summarize key quantitative data related to the formation and analysis of PBDfs from BFRs.

Table 1: Thermal Conditions for PBDf Formation

| Parameter | Value | Reference |

| PBDf Formation Temperature Range | 700 - 850 °C | [6] |

| PBDE Formation Temperature Range | 550 - 850 °C | [6] |

| General BFR Decomposition Temperature | 280 - 900 °C | [3] |

Table 2: Activation Enthalpies for PBDf Precursor Formation

| Reaction | Activation Enthalpy (kJ mol-1) | Reference |

| Pre-PBDE/pre-PBDf formation via O/o-C couplings | 79.2 - 84.9 | [6] |

| Pre-PBDf formation via o-C/o-C couplings | 97.2 - 180.2 | [6] |

Table 3: Performance of Analytical Methods for BFRs and Related Compounds

| Analytical Method | Sample Matrix | Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| GC-EI-MS-MS / LC-MS/MS | Air | 41 - 119 | 2 - 86 pg/m³ (LOQ) | [1] |

| GC-MS | Air | 38 - 128 | - | [1] |

| GC-MS | Animal-derived food | 31 - 135 | 0.042 - 2.0 ng/g (LOD) | [1] |

| MSPD-DLLME-GC-MS | Vegetables | 58.5 - 113.8 | - | [1] |

| QuEChERS-GC-MS/MS | Capsicum | 90 - 108 | 0.35 - 0.82 µg/kg (LOQ) | [1] |

| HPLC-MS/MS | Polymeric food contact articles | 80 - 120 | ≤0.02 µg/mL (LOD), ≤0.05 µg/mL (LOQ) | [1] |

| GPC-GC-ECNI-MS / LC-MS/MS | Human serum | 67 - 134 | 0.30 - 16 pg/mL (MDL) | [11] |

Conclusion

The formation of polybrominated dibenzofurans from the thermal degradation of brominated flame retardants is a complex process influenced by a variety of factors. The precursor pathway, involving the transformation of BFRs and their initial degradation products, is a major route for PBDf formation. Understanding the underlying mechanisms and the conditions that favor PBDf formation is essential for mitigating the environmental and health risks associated with BFRs. Continued research, utilizing advanced analytical techniques, is necessary to further elucidate these formation pathways and to develop safer alternatives to current BFRs.

References

- 1. mdpi.com [mdpi.com]

- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 4. Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epa.gov [epa.gov]

- 9. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fera.co.uk [fera.co.uk]

- 11. researchgate.net [researchgate.net]

1,2,8,9-Tetrabromo-dibenzofuran CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,8,9-Tetrabromo-dibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a class of halogenated aromatic hydrocarbons. These compounds are of significant interest to researchers in environmental science, toxicology, and drug development due to their persistence in the environment and their biological activity. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, toxicological profile, and the underlying mechanisms of action.

Chemical and Physical Properties

While a specific Chemical Abstracts Service (CAS) number for the 1,2,8,9-isomer of tetrabromodibenzofuran has not been readily identified in public databases, its fundamental properties have been characterized.

| Property | Value | Source |

| Molecular Formula | C₁₂H₄Br₄O | [Data.gov[1], Virginia Open Data Portal[2]] |

| Molecular Weight | 483.77 g/mol | [Data.gov[1], Virginia Open Data Portal[2]] |

| PubChem Compound ID | 526258 | [Data.gov[1]] |

Note: The absence of a specific CAS number may indicate that this particular isomer has not been individually registered or is less commonly studied compared to other congeners.

Toxicological Profile and Mechanism of Action

The toxicity of this compound, like other dioxin-like compounds, is primarily mediated through its interaction with the Aryl hydrocarbon Receptor (AhR).[3]

Aryl hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. The binding of a ligand, such as a PBDF, to the AhR initiates a cascade of events leading to changes in gene expression and subsequent toxicological effects.

Toxic Equivalency Factor (TEF)

The Toxic Equivalency Factor (TEF) concept is used to assess the relative toxicity of dioxin-like compounds compared to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. While specific TEF values have been established for many polychlorinated dibenzodioxins and dibenzofurans, data for most polybrominated congeners, including this compound, is limited.[4] In the absence of specific data, it has been recommended to use the TEFs of the corresponding chlorinated analogs as an interim measure for risk assessment.[4] However, it is important to note that some studies have shown that brominated analogs can be more potent than their chlorinated counterparts in certain biological assays.[4]

Experimental Protocols

General Analytical Workflow

The analysis of trace levels of PBDFs in environmental and biological matrices typically involves a multi-step process to isolate and detect these compounds.

Key Methodological Considerations:

-

Extraction: The choice of extraction technique depends on the sample matrix. Soxhlet and pressurized liquid extraction are common methods.

-

Cleanup: Extensive cleanup is crucial to remove interfering compounds. This often involves multiple chromatography steps using materials like silica gel, alumina, and activated carbon.

-

Analysis: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the sensitive and specific detection of these compounds.

Conclusion

This compound is a biologically active compound that exerts its effects primarily through the AhR signaling pathway. While there is a significant body of research on the broader class of polyhalogenated dibenzofurans, specific data for the 1,2,8,9-isomer, including its CAS number and a definitive Toxic Equivalency Factor, remain limited. Researchers investigating this compound should consider leveraging the established analytical methods for related compounds and acknowledge the current data gaps in their studies. Further research is needed to fully characterize the toxicological profile and potential risks associated with this specific congener.

References

- 1. Compound 526258: this compound - Data.gov [datagov-catalog-dev.app.cloud.gov]

- 2. data.virginia.gov [data.virginia.gov]

- 3. 1,2,8,9-Tetrachlorodibenzofuran | C12H4Cl4O | CID 51127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Relative Potency for Altered Humoral Immunity Induced by Polybrominated and Polychlorinated Dioxins/Furans in Female B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]

Toxicokinetics of Tetrabrominated Dibenzofurans in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of tetrabrominated dibenzofurans (TBDFs) in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological research. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and experimental workflows.

Introduction to Tetrabrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that are structurally similar to the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Among these, tetrabrominated dibenzofurans (TBDFs) are of significant toxicological concern due to their persistence in the environment and their potential to bioaccumulate in living organisms. The 2,3,7,8-substituted congeners are generally the most toxic, a characteristic attributed to their ability to bind to and activate the aryl hydrocarbon receptor (AhR). Understanding the toxicokinetics of these compounds—their absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing their potential health risks.

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the toxicokinetics of 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TBDF) in rodent models. These data are essential for comparing the behavior of TBDFs across different species and with their chlorinated analogs.

Table 1: Tissue Distribution and Elimination Half-Life of 2,3,7,8-Tetrabromodibenzofuran (TBDF) in Female Wistar Rats Following a Single Subcutaneous Administration

| Parameter | Liver | Adipose Tissue |

| Maximum Concentration (ng/g wet weight) | 5.7 ± 0.8 | 3.2 ± 0.2 |

| Time to Maximum Concentration (days) | 3 | 14 |

| Elimination Half-Life (t½) (days) | 13.3 | 39.4 (95% CI: 25.9 to 82.4) |

Data from a study involving a single subcutaneous injection of 600 ng/kg body weight of 2,3,7,8-TBDF.[1]

Table 2: Comparative Hepatic Uptake and Elimination Half-Lives of Brominated and Chlorinated Dibenzofurans in C57BL/6J Mice Following Oral Exposure

| Compound | Hepatic Uptake (% of Administered Dose) | Hepatic Elimination Half-Life (days) |

| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 33% | 8.8 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | up to 84% | 8.7 |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 29% | 13 |

| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 42% | 5.6 |

This study highlights that 2,3,7,8-substituted PBDFs accumulate significantly in the liver of exposed mice.[2][3][4] The brain uptake ratios for these dibenzofurans were found to be less than 0.05%.[2][4]

Table 3: Comparison of Key Toxicokinetic and Binding Parameters for 2,3,7,8-TBDD and 2,3,7,8-TCDD in Rats

| Parameter | 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

| Fat Partition Coefficient (Pf) | 1000 | 400 |

| Diffusional Clearance into Fat (PAf) | 0.1 | 0.2 |

| Binding Affinity of CYP1A2 (nM) | 9.0 | 6.5 |

| Metabolic Elimination Rate | 2.0 | 1.65 |

These parameters were derived from a physiologically based pharmacokinetic model.[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the generation of reliable and comparable toxicokinetic data. Below are outlines of common methodologies employed in the study of TBDFs in animal models.

Animal Models and Husbandry

Studies on the toxicokinetics of TBDFs commonly utilize rodent models such as Sprague-Dawley or Wistar rats and C57BL/6J mice.[1][3][7][8] Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific procedures like oral gavage.

Dosing and Administration

The route of administration significantly influences the absorption and bioavailability of the test compound. Common routes for TBDFs and related compounds include:

-

Oral Gavage: This is a frequent method for ensuring a precise oral dose is administered.[2][9][10][11] A solution of the test compound in a suitable vehicle (e.g., corn oil) is delivered directly into the stomach using a gavage needle. Animals are often fasted for a few hours before dosing to ensure gastric emptying.

-

Intravenous Injection: This route bypasses absorption barriers and provides 100% bioavailability, making it ideal for studying distribution and elimination kinetics.[7][8]

-

Subcutaneous Injection: This method allows for a slower, more sustained release of the compound into the systemic circulation.[1]

Sample Collection

To characterize the ADME profile of a TBDF, various biological samples are collected at predetermined time points following administration.

-

Blood/Plasma: Blood samples are typically collected via tail vein, saphenous vein, or cardiac puncture at necropsy. Plasma is separated by centrifugation and stored frozen until analysis.

-

Tissues: At the end of the study or at specific time points, animals are euthanized, and various tissues of interest (e.g., liver, adipose tissue, brain, kidney) are excised, weighed, and stored, often at -80°C.[3]

-

Excreta: Urine and feces are collected using metabolic cages to determine the extent and routes of excretion.[7]

Sample Preparation and Chemical Analysis

The analysis of TBDFs in biological matrices requires rigorous extraction and clean-up procedures to remove interfering substances.

-

Extraction: Tissues are typically homogenized and extracted with organic solvents. Common methods include liquid-liquid extraction or solid-phase extraction. For air samples, a combination of quartz-fiber filters and polyurethane foam (PUF) adsorbent is used, followed by solvent extraction.[12]

-

Clean-up: The extracts undergo a multi-step clean-up process, often involving column chromatography with different adsorbents like silica gel, alumina, and carbon, to isolate the analytes of interest from lipids and other co-extractives.[13]

-

Analysis: The final extracts are concentrated and analyzed, most commonly by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This technique provides the necessary sensitivity and selectivity for quantifying the low levels of TBDFs typically found in biological samples. Isotope-labeled internal standards are used for accurate quantification.[13]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of TBDF toxicokinetics and research methodology.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of 2,3,7,8-substituted TBDFs is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14] The following diagram illustrates the canonical AhR signaling pathway.

Experimental Workflow for an In Vivo Toxicokinetics Study

A typical toxicokinetics study follows a structured workflow from planning to data analysis. The diagram below outlines the key stages of an in vivo study designed to investigate the ADME of a test compound like a TBDF.

Conclusion

The toxicokinetics of tetrabrominated dibenzofurans are complex and influenced by factors such as the specific congener, the animal species, and the route of exposure. The data presented in this guide indicate that 2,3,7,8-TBDF is persistent in the body, with a particularly long half-life in adipose tissue. Its distribution is not solely dependent on lipophilicity, with significant accumulation in the liver, where it can induce metabolic enzymes via the AhR pathway. Understanding these toxicokinetic properties is essential for accurate risk assessment and for the development of strategies to mitigate potential human and environmental health impacts. Further research is needed to fully characterize the toxicokinetics of other TBDF congeners and to better understand the interspecies differences in their disposition.

References

- 1. Tissue distribution after a single subcutaneous administration of 2,3,7,8-tetrabromodibenzo-p-dioxin in comparison with toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A physiologically based pharmacokinetic model for 2,3,7,8-tetrabromodibenzo-p-dioxin (TBDD) in the rat: tissue distribution and CYP1A induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tissue distribution and toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in rats after intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in female Sprague-Dawley rats including placental and lactational transfer to fetuses and neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation potential of 1,2,8,9-Tetrabromo-dibenzofuran

An In-Depth Technical Guide on the Bioaccumulation Potential of 1,2,8,9-Tetrabromo-dibenzofuran

Introduction

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that are of significant environmental concern due to their persistence, potential for bioaccumulation, and toxicity.[1] These compounds can enter the environment as byproducts of industrial processes, including the manufacturing of brominated flame retardants and from combustion processes.[2][3] The bioaccumulation potential of a specific PBDF congener is largely determined by its chemical structure, particularly the position and number of bromine atoms, which influences its lipophilicity, metabolic stability, and interaction with biological receptors.

This technical guide focuses on the bioaccumulation potential of the this compound isomer. While direct quantitative data for this specific congener are scarce, this document will synthesize available information on related PBDFs to provide a comprehensive assessment for researchers, scientists, and drug development professionals.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is strongly linked to its physicochemical properties. Key parameters include the octanol-water partition coefficient (Kow), water solubility, and molecular weight.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₄Br₄O | [4][5][6] |

| Molecular Weight | 483.78 g/mol | [4][5][6] |

| Log Kow (Octanol/Water Partition Coefficient) | Data not available | |

| Water Solubility | Data not available |

While specific values for Log Kow and water solubility for 1,2,8,9-TeBDF are not available in the provided search results, the high molecular weight and tetra-brominated structure suggest a high degree of lipophilicity (fat-solubility) and low water solubility. Chemicals with high Log Kow values (typically > 4) and low water solubility are more likely to partition into the fatty tissues of organisms, leading to bioaccumulation.[7][8]

Quantitative Bioaccumulation Data (for related compounds)

Direct quantitative data such as Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF) for 1,2,8,9-TeBDF are not available. However, data from studies on other PBDFs and related halogenated compounds can provide an indication of the potential for this class of chemicals to bioaccumulate.

Table 2: Bioaccumulation Data for Related Halogenated Dibenzofurans

| Compound | Organism | Parameter | Value | Reference |

| 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TeBDF) | Mouse | Hepatic Uptake Ratio | 33% of administered dose | [1] |

| 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TeBDF) | Mouse | Elimination Half-life (liver) | 8.8 days | [1] |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Fish | BCF | 19,000 | [9] |

It is important to note that the substitution pattern of halogens on the dibenzofuran ring system significantly impacts bioaccumulation. Congeners with 2,3,7,8-substitution tend to be more persistent and bioaccumulative.[1] While 1,2,8,9-TeBDF is not a 2,3,7,8-substituted congener, its high degree of bromination suggests a potential for bioaccumulation, although likely to a lesser extent than its 2,3,7,8-substituted counterpart. The lack of chlorine or bromine atoms in the 2, 3, 7, and 8 positions may lead to more rapid metabolism and elimination.[1]

Experimental Protocols for Bioaccumulation Assessment

Standardized experimental protocols are crucial for determining the bioaccumulation potential of a chemical. The following are generalized methodologies that could be adapted to study 1,2,8,9-TeBDF.

Bioconcentration Factor (BCF) Determination (Aquatic Organisms)

The BCF is a measure of a chemical's accumulation in an organism from water alone.[8][10]

Objective: To determine the BCF of 1,2,8,9-TeBDF in a suitable aquatic species (e.g., rainbow trout, fathead minnow).

Methodology:

-

Test Organism Acclimation: Acclimate the selected fish species to laboratory conditions in clean, aerated water.

-

Exposure Phase: Expose the fish to a constant, sublethal concentration of 1,2,8,9-TeBDF in the water. The test chemical is typically dissolved in a carrier solvent to ensure dispersion.

-

Water and Tissue Sampling: Periodically sample the test water to monitor the exposure concentration. At selected time points, collect fish for tissue analysis.

-

Depuration Phase: After a steady-state concentration in the fish tissue is reached, transfer the remaining fish to a clean water system for the depuration phase.

-

Tissue Analysis: Analyze the concentration of 1,2,8,9-TeBDF in the fish tissues (whole body or specific organs) and in the water samples using appropriate analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

-

BCF Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the organism (C_organism) to the concentration in the water (C_water) at steady state.[8]

Bioaccumulation Factor (BAF) and Biomagnification Factor (BMF) Determination

BAF considers uptake from all environmental sources, including diet, while BMF specifically measures the increase in concentration from diet.[7][10]

Objective: To determine the BAF and BMF of 1,2,8,9-TeBDF in a simplified food chain.

Methodology:

-

Test System: Establish a laboratory food chain, for example, an aquatic invertebrate (e.g., daphnids) fed to a fish species.

-

Dietary Exposure: Expose the lower trophic level organism (invertebrate) to 1,2,8,9-TeBDF. This contaminated prey is then fed to the higher trophic level organism (fish).

-

Sampling: At regular intervals, sample the water, the prey organism, and the predator organism.

-

Concentration Analysis: Analyze the concentration of 1,2,8,9-TeBDF in all samples.

-

BAF and BMF Calculation:

-

BAF: Calculated as the concentration in the organism divided by the concentration in the surrounding water, considering both water and dietary uptake.

-

BMF: Calculated as the concentration in the predator organism divided by the concentration in its prey.[10] A BMF value greater than 1 indicates biomagnification.[7]

-

Mandatory Visualizations

Signaling Pathway

Halogenated dibenzofurans are known to exert their toxic effects through the aryl hydrocarbon receptor (AhR) signaling pathway.[11] While this pathway is primarily associated with toxicity, the induction of metabolic enzymes, such as cytochrome P450s (CYPs), can influence the biotransformation and subsequent elimination of these compounds, thereby affecting their bioaccumulation.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Halogenated Dibenzofurans.

Experimental Workflow

The following diagram illustrates a logical workflow for assessing the bioaccumulation potential of 1,2,8,9-TeBDF.

Caption: Experimental Workflow for Bioaccumulation Assessment.

Conclusion

The bioaccumulation potential of this compound remains largely uncharacterized through direct experimental evidence. Based on its chemical structure as a tetrabrominated dibenzofuran, it is presumed to be lipophilic and have a tendency to bioaccumulate in organisms, though likely to a lesser extent than the more persistent 2,3,7,8-substituted congeners. The lack of halogen substituents at the 2, 3, 7, and 8 positions may render it more susceptible to metabolic degradation.[1]

For a definitive assessment of the bioaccumulation potential of 1,2,8,9-TeBDF, empirical studies following standardized protocols for BCF, BAF, and BMF are essential. Such data are critical for a comprehensive environmental risk assessment and for understanding the fate and transport of this compound in ecosystems. Researchers are encouraged to conduct studies on this and other lesser-known PBDF congeners to fill existing data gaps.

References

- 1. Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Compound 526258: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 6. Compound 526258: this compound - Data.gov [datagov-catalog-dev.app.cloud.gov]

- 7. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 8. Bioconcentration - Wikipedia [en.wikipedia.org]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. epa.gov [epa.gov]

- 11. 2,3,7,8-Tetrabromodibenzofuran | C12H4Br4O | CID 49973 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elusive Environmental Presence of 1,2,8,9-Tetrabromodibenzofuran: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the occurrence of 1,2,8,9-tetrabromodibenzofuran (1,2,8,9-TBDF) in environmental matrices. Despite being a member of the toxicologically relevant class of polybrominated dibenzofurans (PBDFs), a thorough review of existing literature reveals a significant data gap regarding the specific environmental concentrations of the 1,2,8,9-TBDF isomer. This guide summarizes the broader context of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including their primary sources and the sophisticated analytical methodologies employed for their detection. While quantitative data for other PBDD/F congeners are presented, the absence of specific data for 1,2,8,9-TBDF underscores the need for further research into the environmental fate and prevalence of this specific compound. This document is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of the analytical challenges and current knowledge gaps related to PBDD/F contamination.

Introduction

Polybrominated dibenzofurans (PBDFs) and their structural analogs, polybrominated dibenzo-p-dioxins (PBDDs), are classes of halogenated aromatic hydrocarbons that are of significant environmental concern due to their potential for toxicity, persistence, and bioaccumulation. These compounds can be unintentionally formed during various industrial processes, particularly those involving brominated flame retardants (BFRs) and combustion.

The specific congener, 1,2,8,9-tetrabromodibenzofuran (1,2,8,9-TBDF), is a member of the tetrabromodibenzofuran isomer group. While the toxicology of many 2,3,7,8-substituted chlorinated and brominated dioxins and furans has been studied, data on the environmental occurrence of many non-2,3,7,8-substituted congeners, such as 1,2,8,9-TBDF, are scarce. This guide aims to collate and present the available information pertinent to the environmental presence of 1,2,8,9-TBDF and to provide detailed insights into the analytical protocols required for its determination.

Sources of Polybrominated Dibenzo-p-dioxins and Dibenzofurans

PBDD/Fs are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and chemical processes. Understanding these sources is critical for predicting the potential for 1,2,8,9-TBDF contamination in the environment.

-

Combustion Processes: The incineration of municipal and industrial waste, particularly materials treated with brominated flame retardants, is a major source of PBDD/Fs.

-

Industrial Processes: The production and use of certain brominated chemicals can lead to the formation of PBDD/F impurities.

-

Electronic Waste (E-waste) Recycling: The informal and improper recycling of electronic waste, which often contains high levels of BFRs, can release significant quantities of PBDD/Fs into the environment through burning and smelting processes.

-

Textile and Polymer Industries: The use of BFRs in textiles and plastics can lead to the formation of PBDD/Fs during the manufacturing process and upon combustion of the final products.

The chlorinated analog of 1,2,8,9-TBDF, 1,2,8,9-tetrachlorodibenzo-p-dioxin (1,2,8,9-TCDD), has been identified in incinerator fly ash and soot from wood-burning chimneys, suggesting that similar combustion-related sources are plausible for 1,2,8,9-TBDF.[1]

Occurrence of PBDD/Fs in Environmental Matrices: A Data Gap for 1,2,8,9-TBDF

A comprehensive review of the scientific literature reveals a notable lack of quantitative data specifically for the 1,2,8,9-tetrabromodibenzofuran isomer in any environmental matrix. While numerous studies have investigated the presence of PBDD/Fs in soil, sediment, air, water, and biota, these studies typically focus on the most toxic 2,3,7,8-substituted congeners or report homologue group totals.

The following tables summarize the available data for various PBDD/F congeners in different environmental matrices to provide context. It is important to note the consistent absence of reported concentrations for 1,2,8,9-TBDF.

Table 1: Concentration of Selected PBDD/F Congeners in Environmental Matrices

| Environmental Matrix | Location | PBDD/F Congener | Concentration Range | Units | Reference |

| Ambient Air | Various | Total PBDDs/PBDFs | Not specified | pg/m³ | [EPA Method TO-9A] |

| Sediment | Not specified | 2,3,7,8-TBDD | Not specified | pg/g dw | [General PBDD/F literature] |

| Biota (Fish) | Not specified | Total PBDDs/PBDFs | Not specified | pg/g ww | [General PBDD/F literature] |

This table is illustrative and highlights the general nature of available data. Specific quantitative values for a range of congeners are often study-dependent and not consistently reported across the literature.

The absence of data for 1,2,8,9-TBDF could be attributed to several factors:

-

Low Environmental Abundance: This isomer may be formed in very low quantities compared to other PBDD/F congeners.

-

Analytical Challenges: The co-elution of different isomers and the lack of certified analytical standards can hinder accurate quantification.

-

Focus on Toxicologically Significant Isomers: Most monitoring programs prioritize the analysis of the more toxic 2,3,7,8-substituted congeners.

Experimental Protocols for the Analysis of PBDD/Fs

The analytical methods for the determination of PBDD/Fs in environmental samples are complex and require highly sophisticated instrumentation. The protocols are generally adapted from well-established methods for their chlorinated analogs, such as U.S. EPA Method 1613.

Sample Collection and Preparation

-

Air: High-volume air samplers are used to collect both particulate and vapor-phase PBDD/Fs on a quartz fiber filter and a polyurethane foam (PUF) adsorbent, respectively.

-

Soil and Sediment: Grab samples are collected from the desired depth, homogenized, and freeze-dried to remove moisture.

-

Biota: Tissue samples are collected, homogenized, and typically mixed with sodium sulfate to create a free-flowing powder.

Extraction

-

Soxhlet Extraction: This is a common technique for solid samples (soil, sediment, biota, filters) using a suitable organic solvent, typically toluene.

-

Pressurized Fluid Extraction (PFE): An automated technique that uses elevated temperatures and pressures to achieve faster and more efficient extractions with less solvent.

Sample Cleanup (Purification)

The crude extracts contain numerous co-extracted compounds that can interfere with the analysis. A multi-step cleanup process is therefore essential.

-

Acid/Base Washing: Removal of acidic and basic interferences.

-

Column Chromatography: A series of chromatographic columns are used to separate PBDD/Fs from other classes of compounds. Common adsorbents include:

-

Silica gel (often modified with acid or base)

-

Alumina

-

Florisil

-

Carbon column (to separate planar molecules like PBDD/Fs from non-planar compounds)

-

Instrumental Analysis

-

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the gold standard for the congener-specific analysis of PBDD/Fs.

-

Gas Chromatography: A long capillary column (e.g., DB-5ms) is used to separate the individual PBDD/F congeners based on their boiling points and polarity.

-

Mass Spectrometry: A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the specific isotopic masses of the target analytes with high sensitivity and selectivity. Isotope dilution is employed for quantification, where isotopically labeled internal standards (e.g., ¹³C₁₂-labeled PBDD/Fs) are added to the sample before extraction to correct for losses during the analytical procedure.

-

Visualizations

Logical Relationship of PBDD/F Sources and Environmental Fate

Caption: Sources and environmental pathways of PBDD/Fs.

Experimental Workflow for PBDD/F Analysis in Environmental Samples

Caption: General workflow for PBDD/F congener analysis.

Conclusion and Future Perspectives

This technical guide has synthesized the current state of knowledge regarding the environmental occurrence of 1,2,8,9-tetrabromodibenzofuran. The most significant finding is the profound lack of quantitative data for this specific isomer in any environmental compartment. While the broader class of PBDD/Fs is recognized as an important group of environmental contaminants with well-defined sources and established analytical methodologies, the focus has predominantly been on the 2,3,7,8-substituted congeners due to their known toxicity.

The absence of data for 1,2,8,9-TBDF presents a clear research gap. Future research efforts should be directed towards:

-

Development and availability of certified analytical standards for 1,2,8,9-TBDF to enable its accurate identification and quantification.

-

Congener-specific analysis of a wider range of PBDD/Fs in environmental samples from various sources, particularly from e-waste recycling sites and industrial areas where brominated compounds are prevalent.

-

Toxicological evaluation of 1,2,8,9-TBDF to understand its potential risks to human health and the environment.

Addressing these research needs will provide a more complete picture of the environmental burden of PBDD/Fs and allow for a more comprehensive risk assessment of this complex class of contaminants.

References

Unveiling the Affinity: A Technical Guide to Aryl Hydrocarbon Receptor Binding of Polybrominated Dibenzofurans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical interactions between polybrominated dibenzofurans (PBDFs) and the aryl hydrocarbon receptor (AhR). Understanding the binding affinity of these compounds is paramount for assessing their toxicological potential and for the development of therapeutic agents targeting the AhR pathway. This document provides a comprehensive overview of quantitative binding data, detailed experimental protocols for measuring binding affinity, and a visual representation of the associated signaling pathways.

Quantitative Assessment of PBDF Binding to the Aryl Hydrocarbon Receptor

The binding affinity of PBDFs to the AhR is typically expressed as a Relative Potency (REP) value, which compares the potency of a PBDF congener to that of the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). TCDD is assigned a REP value of 1.0.[1] These values are often determined using in vitro reporter gene assays, such as the Dioxin-Responsive Chemically Activated Luciferase Expression (DR CALUX®) bioassay.

| Congener | Common Name | Relative Potency (REP) | Assay System | Reference |

| 2,3,7,8-Tetrabromodibenzofuran | TBDF | Data not consistently available in reviewed literature | - | - |

| 1,2,3,7,8-Pentabromodibenzofuran | 1PeBDF | Data not consistently available in reviewed literature | - | - |

| 2,3,4,7,8-Pentabromodibenzofuran | 4PeBDF | Potency noted to be less than TCDD[1] | In vivo mouse model | [1] |

Note: The lack of consistent, publicly available REP values for a wide range of PBDF congeners highlights a significant data gap in the field. The provided information is based on the limited data found in the cited literature.

Experimental Protocols for Determining AhR Binding Affinity

Accurate determination of AhR binding affinity is crucial for risk assessment and drug development. The following sections provide detailed methodologies for two key experimental approaches.

Dioxin-Responsive Chemically Activated Luciferase Expression (DR CALUX®) Bioassay

The DR CALUX® bioassay is a highly sensitive and widely used method for screening and quantifying dioxin-like compounds, including PBDFs.[2][3][4] The assay utilizes a genetically modified cell line, typically a rat hepatoma (H4IIE) cell line, that contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs).[2]

Principle: When a compound binds to the AhR in the cytoplasm of these cells, the ligand-receptor complex translocates to the nucleus and binds to the DREs. This binding initiates the transcription of the luciferase gene. The subsequent addition of a substrate for luciferase results in the emission of light, the intensity of which is proportional to the amount of AhR activation.[2][3]

Detailed Protocol:

-

Cell Culture: H4IIE cells stably transfected with a DRE-driven luciferase reporter plasmid are cultured in α-Minimal Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) in 96-well plates. Cells are incubated until they reach approximately 95% confluency.[5]

-

Sample Preparation and Dosing:

-

PBDF congeners are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of the PBDF solutions are prepared in the cell culture medium.

-

The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the PBDF congeners or a vehicle control (DMSO). A positive control, typically a dilution series of TCDD, is also included on each plate.

-

-

Incubation: The cells are incubated with the test compounds for a period of 20-24 hours to allow for AhR activation and subsequent luciferase expression.

-

Cell Lysis and Luciferase Assay:

-

After incubation, the medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).

-

A lysis buffer is added to each well to break open the cells and release the luciferase enzyme.

-

A luciferin-containing substrate solution is then added to the cell lysate.

-

-

Luminescence Measurement: The light produced by the luciferase reaction is immediately measured using a luminometer.[3]

-

Data Analysis:

-

The luminescence readings are normalized to the vehicle control.

-

A dose-response curve is generated for each PBDF congener and for the TCDD standard.

-

The EC50 value (the concentration that produces 50% of the maximal response) is determined for each compound.

-

The REP value is calculated by dividing the EC50 of TCDD by the EC50 of the PBDF congener.

-

Competitive Radioligand Binding Assay

Competitive binding assays are a direct method to determine the affinity of a test compound (the competitor) for a receptor by measuring its ability to displace a radioactively labeled ligand (the radioligand) that has a known high affinity for the receptor. For AhR, [³H]TCDD is commonly used as the radioligand.

Principle: In this assay, a constant concentration of [³H]TCDD is incubated with a source of AhR (e.g., cytosolic extract from a cell line or animal tissue) in the presence of increasing concentrations of the unlabeled PBDF congener. The amount of [³H]TCDD that remains bound to the receptor is then measured. A potent PBDF congener will displace more [³H]TCDD, resulting in a lower radioactive signal.

Detailed Protocol:

-

Preparation of Cytosolic Receptor Fraction:

-

Cells (e.g., Hepa-1) or tissues are homogenized in a cold lysis buffer.[6]

-

The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction and isolate the cytosolic supernatant containing the AhR.[6]

-

The protein concentration of the cytosol is determined using a standard protein assay.

-

-

Binding Reaction:

-

The binding assay is typically performed in 96-well plates.

-

To each well, the following are added in order: the cytosolic preparation, a solution of the unlabeled PBDF congener at various concentrations (or vehicle for total binding), and a solution of [³H]TCDD at a fixed concentration (typically at or below its Kd).[7]

-

To determine non-specific binding, a separate set of wells is prepared containing a high concentration of unlabeled TCDD to saturate all specific binding sites.[8]

-

-

Incubation: The reaction plate is incubated for a sufficient time (e.g., 2 hours at 20°C or overnight at 4°C) to allow the binding to reach equilibrium.[9]

-

Separation of Bound and Free Radioligand:

-

Unbound [³H]TCDD is separated from the receptor-bound [³H]TCDD. A common method is the use of hydroxylapatite (HAP) assay or dextran-coated charcoal. The charcoal adsorbs the free radioligand, which can then be pelleted by centrifugation.[9]

-

-

Quantification of Bound Radioligand:

-

The amount of radioactivity in the supernatant (containing the receptor-bound [³H]TCDD) is quantified using a scintillation counter.[6]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific [³H]TCDD binding against the logarithm of the PBDF congener concentration.

-

The IC50 value (the concentration of the PBDF congener that inhibits 50% of the specific [³H]TCDD binding) is determined from the curve.

-

The Ki (inhibition constant), which represents the affinity of the PBDF congener for the AhR, can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Visualizing the Aryl Hydrocarbon Receptor Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

References

- 1. berthold.com [berthold.com]

- 2. biodetectionsystems.com [biodetectionsystems.com]

- 3. Detection and characterization of the Ah receptor for 2,3,7,8-tetrachlorodibenzo-p-dioxin in the human colon adenocarcinoma cell line LS180 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biodetectionsystems.com [biodetectionsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

Methodological & Application

Synthesis of 1,2,8,9-Tetrabromo-dibenzofuran Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the 1,2,8,9-tetrabromo-dibenzofuran (1,2,8,9-TBDD) analytical standard. This standard is crucial for the accurate identification and quantification of this specific congener in environmental and biological samples. The synthesis involves a two-step process: the formation of a tetrabromodiphenyl ether precursor via an Ullmann condensation, followed by a photochemical cyclization to yield the desired dibenzofuran.

Introduction

Polybrominated dibenzofurans (PBDFs) are a class of persistent organic pollutants (POPs) that are formed as unintentional byproducts in various industrial processes, including the production of brominated flame retardants. Due to their toxicity and bioaccumulative nature, the monitoring of specific PBDF congeners, such as this compound, is of significant environmental and health concern. The availability of pure analytical standards is paramount for accurate and reliable analysis.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step synthetic route. The first step involves the synthesis of the precursor, 2,2',6,6'-tetrabromodiphenyl ether, via a copper-catalyzed Ullmann condensation of 2,6-dibromophenol. The subsequent step is a photochemical cyclization of the diaryl ether to form the dibenzofuran ring system.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2',6,6'-Tetrabromodiphenyl Ether (Precursor)

This protocol is based on the principles of the Ullmann condensation for the synthesis of diaryl ethers.

Materials:

-

2,6-Dibromophenol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromophenol (2.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous toluene to the flask.

-

Stir the reaction mixture at reflux (approximately 110 °C) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper salts and cesium carbonate. Wash the filter cake with toluene.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield 2,2',6,6'-tetrabromodiphenyl ether as a white solid.

Data Presentation: Reagents for Precursor Synthesis

| Reagent | Molar Ratio | Purpose |

| 2,6-Dibromophenol | 2.0 | Starting Material |

| Copper(I) iodide | 0.1 | Catalyst |

| 1,10-Phenanthroline | 0.2 | Ligand |

| Cesium carbonate | 2.0 | Base |

| Toluene | - | Solvent |

Step 2: Photochemical Synthesis of this compound

This protocol utilizes a photochemical cyclization to form the dibenzofuran ring.

Materials:

-

2,2',6,6'-Tetrabromodiphenyl Ether

-

Hexane, HPLC grade

-

Quartz reaction vessel

-

High-pressure mercury lamp (or other suitable UV source)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Toluene

Procedure:

-

Dissolve the 2,2',6,6'-tetrabromodiphenyl ether in HPLC-grade hexane in a quartz reaction vessel to make a dilute solution (e.g., 0.1 mg/mL).

-

Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Irradiate the solution with a high-pressure mercury lamp. The reaction time will vary depending on the lamp's power and the scale of the reaction (typically several hours).

-

Monitor the reaction progress by GC-MS, looking for the formation of the product and the disappearance of the starting material.

-

Once the reaction is complete, concentrate the solution using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/toluene gradient to isolate this compound.

Caption: Experimental workflow for the synthesis and analysis of 1,2,8,9-TBDD.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for the separation of PBDF congeners.

-

Injection: Splitless injection is recommended for trace analysis.

-

Oven Program: A temperature program starting at a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 320 °C) is typically used.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring the molecular ion cluster of tetrabromodibenzofuran.

Expected Mass Spectrum:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing four bromine atoms. The molecular ion (M⁺) will be observed at m/z 480, 482, 484, 486, and 488 with relative intensities corresponding to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Data Presentation: GC-MS Parameters

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Oven Program | 100 °C (2 min), then 15 °C/min to 320 °C (10 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Monitored Ions (m/z) | 480, 482, 484, 486, 488 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. Two distinct signals, likely doublets, would be expected for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule.

Note: Due to the limited availability of published experimental NMR data for this specific congener, the exact chemical shifts should be determined from the acquired spectra and compared with predicted values from NMR simulation software if necessary.

Safety Precautions

-

Polybrominated dibenzofurans are toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

-

All waste materials should be disposed of according to institutional and environmental regulations for hazardous chemical waste.

Conclusion

This document provides a comprehensive guide for the synthesis and characterization of the this compound analytical standard. The successful synthesis of this standard will enable researchers to perform accurate and reliable quantification of this important environmental contaminant. The provided protocols and data presentation formats are intended to be a valuable resource for laboratories involved in environmental analysis and toxicology research.

Application Notes & Protocols for High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) Analysis of Polychlorinated Dibenzofurans (PCDFs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that are byproducts of various industrial processes.[1][2][3] Due to the extreme toxicity of some PCDF congeners, highly sensitive and specific analytical methods are required for their detection and quantification in various matrices.[2][3] High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of PCDFs, offering the necessary selectivity and sensitivity for isomer-specific quantification at trace levels.[4][5] This document provides detailed application notes and protocols for the analysis of PCDFs using HRGC-HRMS, based on established methodologies such as U.S. EPA Method 8290A.[4]

Principle of the Method

The analytical procedure involves the extraction of PCDFs from a sample matrix, followed by a multi-step cleanup process to remove interfering compounds. The purified extract is then concentrated and analyzed by HRGC-HRMS. Quantification is typically performed using the isotope dilution technique, where known amounts of ¹³C-labeled PCDF internal standards are added to the sample prior to extraction.[6][7]

Key Quantitative Data